![molecular formula C21H16F3N3O3S B11207471 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11207471.png)

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

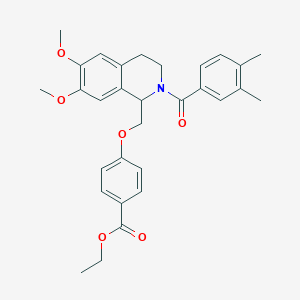

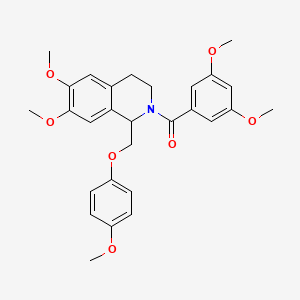

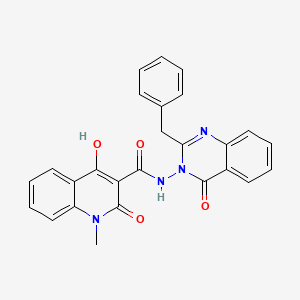

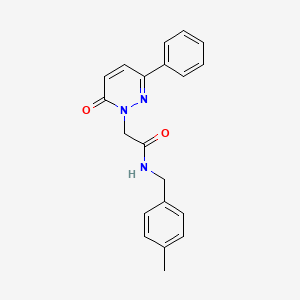

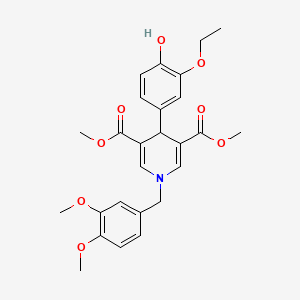

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, featuring both imidazole and thiazole rings, contributes to its significant pharmacological potential.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(Trifluormethoxy)phenyl]acetamid umfasst typischerweise einen mehrstufigen Prozess:

Bildung des Imidazo[2,1-b][1,3]thiazol-Kerns: Dieser Schritt beginnt häufig mit der Kondensation von 2-Aminothiazol mit einem geeigneten Aldehyd oder Keton, um das Imidazo[2,1-b][1,3]thiazol-Gerüst zu bilden.

Einführung der 4-Methoxyphenylgruppe: Dies kann durch eine nucleophile Substitutionsreaktion erreicht werden, bei der das Imidazo[2,1-b][1,3]thiazol-Zwischenprodukt unter basischen Bedingungen mit 4-Methoxyphenylhalogenid reagiert.

Acetylierung: Der letzte Schritt beinhaltet die Acetylierung des Zwischenprodukts mit 4-(Trifluormethoxy)phenylessigsäure in Gegenwart eines Kupplungsmittels wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und einer Base wie Triethylamin.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, wobei kontinuierliche Fließreaktoren eingesetzt werden, um die Reaktionswirksamkeit und Ausbeute zu verbessern. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatorkonzentration, ist entscheidend, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Methoxygruppe, was zur Bildung eines Phenolderivats führt.

Reduktion: Reduktionsreaktionen können den Imidazolring angreifen und diesen möglicherweise in ein Dihydroimidazolderivat umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) als Katalysator.

Substitution: Nitrierung unter Verwendung einer Mischung aus konzentrierter Salpetersäure (HNO₃) und Schwefelsäure (H₂SO₄).

Hauptprodukte

Oxidation: Bildung von Phenolderivaten.

Reduktion: Bildung von Dihydroimidazolderivaten.

Substitution: Bildung von Nitro- oder Halogenderivaten.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine antimikrobiellen und antimykotischen Eigenschaften.

Industrie: Potenzieller Einsatz bei der Entwicklung neuer Pharmazeutika und Agrochemikalien.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkungen in erster Linie durch Wechselwirkung mit spezifischen molekularen Zielstrukturen. So wird angenommen, dass ihre anticancerogene Aktivität die Hemmung von Schlüsselenzymen oder Rezeptoren beinhaltet, die an Zellproliferation und -überleben beteiligt sind. Der Imidazo[2,1-b][1,3]thiazol-Kern kann mit DNA oder Proteinen interagieren, ihre normale Funktion stören und zu Zelltod führen.

Wirkmechanismus

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, its anticancer activity is believed to involve inhibition of key enzymes or receptors involved in cell proliferation and survival. The imidazo[2,1-b][1,3]thiazole core can interact with DNA or proteins, disrupting their normal function and leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamid: Ähnliche Struktur, jedoch ohne die Methoxy- und Trifluormethoxygruppen.

N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamid: Enthält einen Morpholinring anstelle der Methoxyphenylgruppe.

Einzigartigkeit

Das Vorhandensein sowohl von 4-Methoxyphenyl- als auch von 4-(Trifluormethoxy)phenylgruppen in 2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(Trifluormethoxy)phenyl]acetamid verbessert sein pharmakologisches Profil, indem es seine Lipophilie und das Potenzial für spezifische molekulare Wechselwirkungen erhöht, was es zu einer einzigartigen und wirksamen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel |

C21H16F3N3O3S |

|---|---|

Molekulargewicht |

447.4 g/mol |

IUPAC-Name |

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

InChI |

InChI=1S/C21H16F3N3O3S/c1-29-16-6-2-13(3-7-16)18-11-27-15(12-31-20(27)26-18)10-19(28)25-14-4-8-17(9-5-14)30-21(22,23)24/h2-9,11-12H,10H2,1H3,(H,25,28) |

InChI-Schlüssel |

BDEPOCXQRIXUBT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11207409.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B11207418.png)

![7-(3-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11207424.png)

![N-(3-bromophenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B11207431.png)

![3-amino-N-benzyl-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11207432.png)

![7-(2-Methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11207434.png)

![N-(6-methylpyridin-2-yl)-4-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)-3-(3-(trifluoromethyl)benzamido)benzamide](/img/structure/B11207468.png)

![1-(3-{[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B11207492.png)